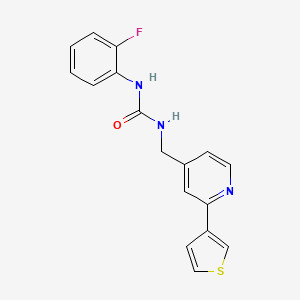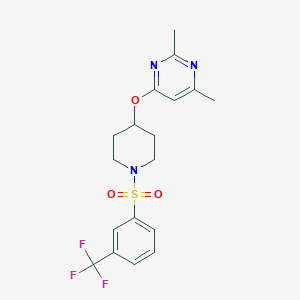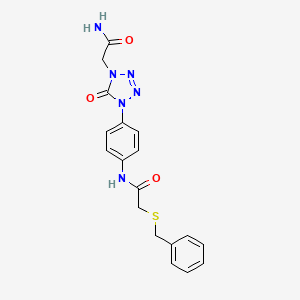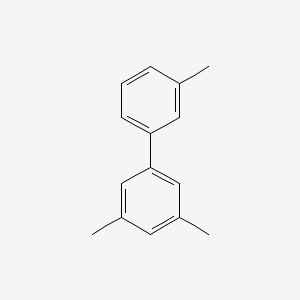
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is complex and involves multiple pathways. This compound has been shown to inhibit the activity of COX-2 by binding to its active site. This results in the inhibition of the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and reduce oxidative stress. Furthermore, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has several advantages for lab experiments. This compound is a potent inhibitor of COX-2 and can be used to study the role of COX-2 in various biological processes. Furthermore, this compound has been shown to be effective in inhibiting the proliferation of cancer cells in vitro and in vivo. However, this compound has some limitations for lab experiments. This compound is a complex molecule that requires expertise in organic chemistry for synthesis. Additionally, this compound has limited solubility in water, which can make it difficult to use in some experimental setups.
Future Directions
There are several future directions for the research on N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the study of the effects of this compound on other biological processes, such as angiogenesis and immune function. Furthermore, the use of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an area of active research.
Synthesis Methods
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide involves the reaction of 3-(6-oxopyridazin-1(6H)-yl)propionic acid with 3,3-diphenylpropanoyl chloride in the presence of a base. The resulting compound is then purified using various chromatographic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has been widely used in scientific research as a tool to study various biological processes. This compound has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been used to study the role of oxidative stress in various diseases, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(23-14-8-16-25-22(27)13-7-15-24-25)17-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-13,15,20H,8,14,16-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJRPZJMLUFXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

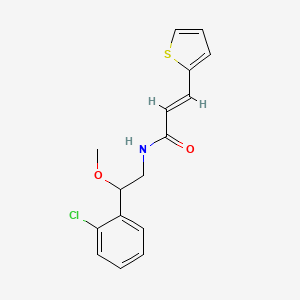
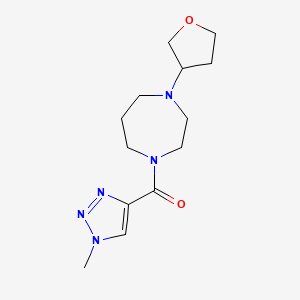
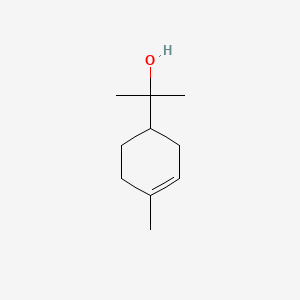
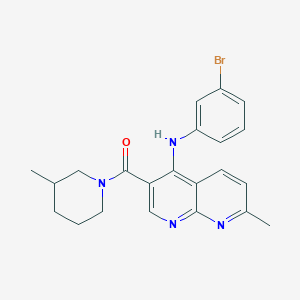
![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)
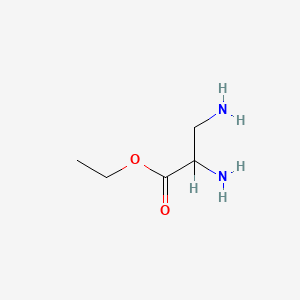

![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)
